![molecular formula C17H19NO5S B2691939 Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate CAS No. 478249-90-0](/img/structure/B2691939.png)
Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTP is a synthetic compound that can be synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Chemical Structure Analysis
Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is a compound with potential applications in various fields of scientific research. Its structure, featuring both dimethoxyphenyl and thienylcarbonylamino groups, suggests a role in synthetic organic chemistry and material science. A related compound, analyzed for its crystal structure, displayed specific bonding patterns and molecular conformations, indicating the importance of structural analysis in understanding the properties and applications of such molecules (B. Gowda et al., 2009).
Synthetic Applications
Compounds with structures similar to methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate are instrumental in synthetic chemistry. For instance, the acid cyclization of amino-substituted heterocycles, including those with dimethoxyphenyl groups, has led to the synthesis of various heterocyclic compounds, showcasing the versatility of such structures in generating bioactive molecules and complex organic frameworks (S. Y. Zinchenko et al., 2009).
Material Science and Sensor Development
In the realm of material science, derivatives of methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate can contribute to the development of new materials. For example, polyamic acid methyl ester precursors, synthesized from related compounds, have been utilized to create hyperbranched aromatic polyimides, indicating potential applications in advanced polymer design and engineering (Kazuhiro Yamanaka et al., 2000).
Biological and Medicinal Research
In biological and medicinal research, the synthesis and evaluation of natural esters and their analogues, including those with dimethoxyphenyl and thienylcarbonylamino components, have shown cytotoxic activities against various tumor cell lines. This suggests a potential application in the development of anticancer agents and the exploration of new therapeutic strategies (L. Hu et al., 2005).
Environmental Sensing
Finally, the design of colorimetric sensors for detecting cysteine and homocysteine, utilizing compounds with dimethoxy and thienyl groups, highlights the potential of methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate derivatives in environmental monitoring and biomedical diagnostics. These sensors demonstrate high selectivity and sensitivity, underscoring the utility of such compounds in developing advanced sensing technologies (C. Zheng et al., 2013).
properties
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-21-13-7-6-11(9-14(13)22-2)12(10-16(19)23-3)18-17(20)15-5-4-8-24-15/h4-9,12H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKHUGUNPZKGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821446 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.